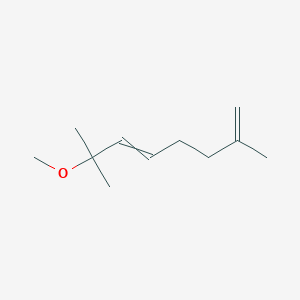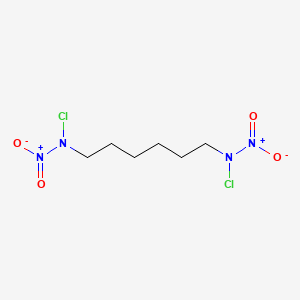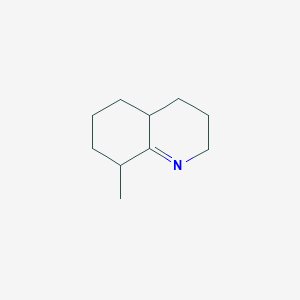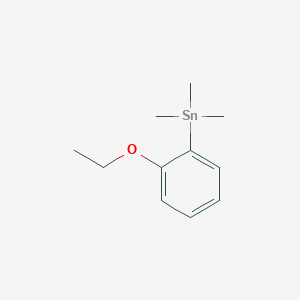
(2-Ethoxyphenyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-ethoxyphenyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2-ethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SnCl+C2H5OC6H4MgBr→(C2H5OC6H4)(CH3)3Sn+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxyphenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Ethoxyphenyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds. This property allows it to participate in various organic reactions, facilitating the formation of complex molecules. The tin atom can also interact with other elements, such as oxygen and nitrogen, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
(2-Ethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different substituents, affecting their applications and behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
55204-75-6 |
|---|---|
Molekularformel |
C11H18OSn |
Molekulargewicht |
284.97 g/mol |
IUPAC-Name |
(2-ethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O.3CH3.Sn/c1-2-9-8-6-4-3-5-7-8;;;;/h3-6H,2H2,1H3;3*1H3; |
InChI-Schlüssel |
INKBXZZIFKSBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


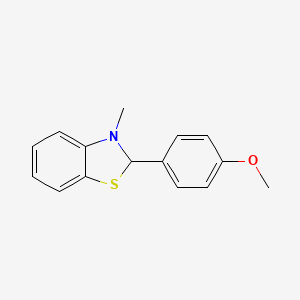
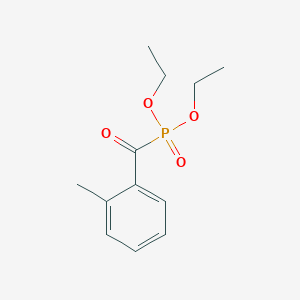
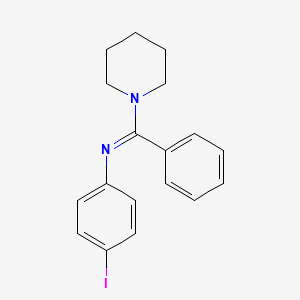
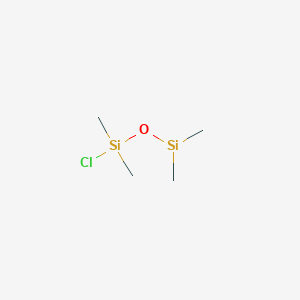
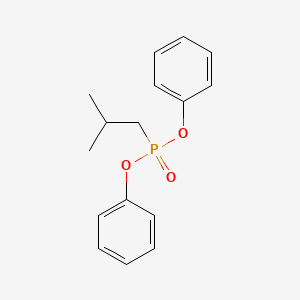
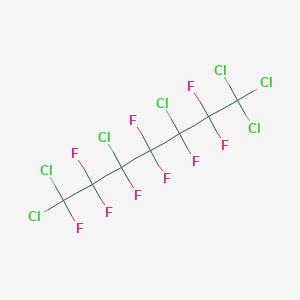
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
